![molecular formula C11H19BrN4 B13702020 1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine](/img/structure/B13702020.png)
1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine is a chemical entity with the molecular formula C₁₁H₁₉BrN₄ and a molecular weight of 287.20 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a bromo and methyl group, linked to a piperazine ring via an ethyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine: undergoes various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen gas.
Major Products
Nucleophilic substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole carboxylic acids or aldehydes.
Reduction: Formation of pyrazoline derivatives.
科学研究应用
1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments
作用机制
The mechanism of action of 1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- 1-(2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine
- 1-(2-(4-Fluoro-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine
- 1-(2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine
Uniqueness
1-(2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine: is unique due to the presence of the bromo group, which can be selectively modified to introduce various functional groups, enhancing its versatility in chemical synthesis and potential biological activity.
属性
分子式 |
C11H19BrN4 |
|---|---|
分子量 |
287.20 g/mol |
IUPAC 名称 |
1-[2-(4-bromo-3-methylpyrazol-1-yl)ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C11H19BrN4/c1-10-11(12)9-16(13-10)8-7-15-5-3-14(2)4-6-15/h9H,3-8H2,1-2H3 |
InChI 键 |
DOGGOQQPVMEEMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1Br)CCN2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


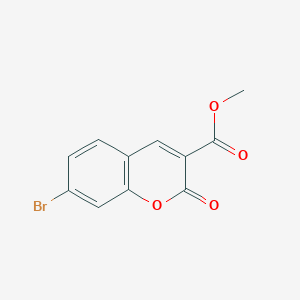
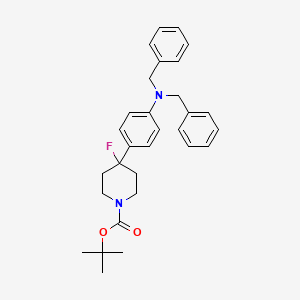
![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
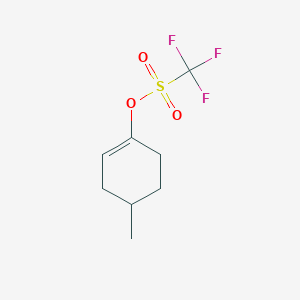
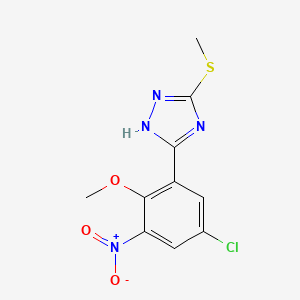
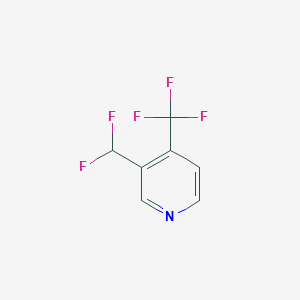
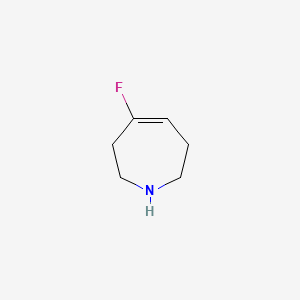
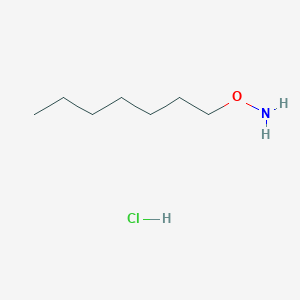
![5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole](/img/structure/B13701982.png)
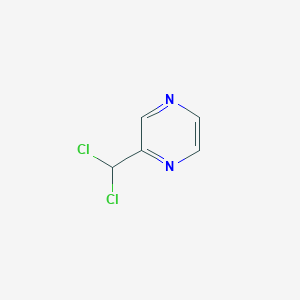

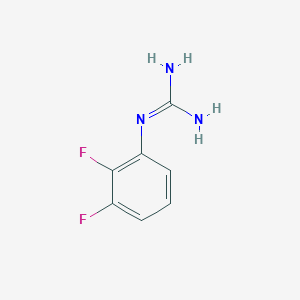
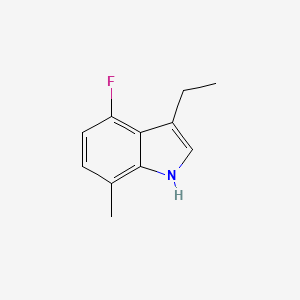
![2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole](/img/structure/B13702017.png)
